molecular formula C11H9ClFNO3 B2530095 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 926206-35-1

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2530095
CAS No.: 926206-35-1
M. Wt: 257.65
InChI Key: SQWXLVUTJIXDFW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-2-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 4-chloro-2-fluorophenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced products.

    Substitution: The 4-chloro-2-fluorophenyl group can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the chlorine atom, leading to different chemical and biological properties.

    1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid: The position of the carboxylic acid group is different, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWXLVUTJIXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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